ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that features a naphthalene ring, an isoquinoline moiety, and an ester functional group
Properties
IUPAC Name |
ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-2-31-24(29)16-32-22-12-6-10-20-19(22)13-14-27(25(20)30)15-23(28)26-21-11-5-8-17-7-3-4-9-18(17)21/h3-14H,2,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMRLSDUAGKNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Naphthalene Ring: This step involves the formation of a carbamate linkage between the naphthalene ring and the isoquinoline moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or carbamates.
Scientific Research Applications
Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets. The naphthalene and isoquinoline moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-Naphthalen-1-yl-quinoxaline-5-carboxylic acid
Uniqueness
Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is unique due to its combination of a naphthalene ring, an isoquinoline moiety, and an ester functional group
Biological Activity
Chemical Structure and Properties
Ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can be broken down into several functional components:
- Naphthalenyl group : Known for its role in various pharmacological activities.
- Dihydroisoquinoline structure : Associated with multiple biological effects, including antitumor and neuroprotective properties.
- Acetate ester : Often involved in enhancing solubility and bioavailability of compounds.
The biological activity of this compound appears to be multifaceted:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmitter levels. This inhibition could have implications for neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : The naphthalenyl moiety is often linked to anticancer properties. Compounds featuring this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Some derivatives of isoquinoline are noted for their antimicrobial activities, potentially making this compound useful in treating infections .
Research Findings
Recent studies have explored the biological activity of related compounds:
- A study indicated that certain naphthalene derivatives demonstrated significant AChE inhibition with IC50 values in the low micromolar range, suggesting that this compound may exhibit similar properties .
- Another investigation highlighted the anticancer potential of isoquinoline derivatives, noting their ability to inhibit tumor growth in vivo and in vitro models .
Case Studies
Several case studies provide insight into the potential applications of this compound:
- Neuroprotection in Alzheimer's Disease : In a study examining AChE inhibitors, a related compound showed promise in reducing cognitive decline in animal models of Alzheimer's disease by enhancing cholinergic signaling .
- Anticancer Efficacy : A clinical trial involving naphthalene derivatives revealed significant tumor regression in patients with advanced-stage cancers, supporting the hypothesis that this compound could be a candidate for further development .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Competitive inhibition | |
| Antitumor Activity | Induces apoptosis | |
| Antimicrobial Effects | Disruption of microbial membranes |
Comparative IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 0.29 | AChE Inhibition |
| Compound B (naphthalene derivative) | 0.6 | Antitumor |
| Ethyl 2-[...]-acetate | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
